

Elucidation of the Chemical Structure of 2-Amino-6-bromobenzothiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-6-bromobenzoxazole

Cat. No.: B1265573

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Amino-6-bromobenzothiazole, a key intermediate in the synthesis of various biologically active compounds.^[1] This document details the analytical data and experimental protocols crucial for the identification and characterization of this molecule.

Chemical Structure and Properties

2-Amino-6-bromobenzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with an amino group at the 2-position and a bromine atom at the 6-position.^[2] This substitution pattern imparts specific chemical properties that make it a valuable building block in medicinal chemistry.^{[1][2]}

Molecular Formula: C₇H₅BrN₂S^[3]

Molecular Weight: 229.10 g/mol ^[3]

Chemical Structure:

Caption: Chemical structure of 2-Amino-6-bromobenzothiazole.

Spectroscopic Data for Structural Confirmation

The structural elucidation of 2-Amino-6-bromobenzothiazole is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹ H NMR Data[4]	¹³ C NMR Data[4]	
Chemical Shift (δ, ppm)	Assignment	Chemical Shift (δ, ppm)
5.44 (s, 2H)	-NH ₂	119.0
7.4-7.5 (d, 2H)	Ar-H	120.9
7.71 (s, 1H)	Ar-H	125.15
126.07		
133.1		
152.15		
167.75		

Note: Solvent used for ¹H NMR was CDCl₃ and for ¹³C NMR was DMSO-d₆.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

FTIR Data[\[4\]](#)

Wavenumber (cm ⁻¹)	Assignment
3315	N-H stretch (amine)
3012	Aromatic C-H stretch
1580	C=N stretch
1476	Aromatic C=C stretch
1261	C-N stretch
742	C-H bending
512	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The presence of bromine is typically indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Mass Spectrometry Data

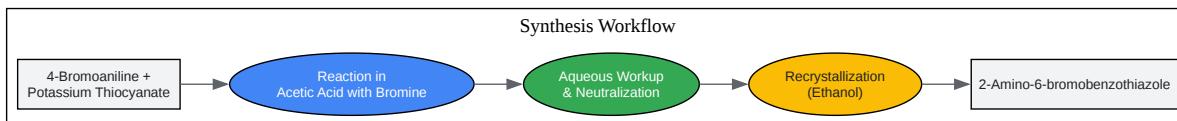
m/z	Assignment
228, 230	[M] ⁺ , [M+2] ⁺

Experimental Protocols

The synthesis and purification of 2-Amino-6-bromobenzothiazole are critical steps for obtaining reliable analytical data.

Synthesis of 2-Amino-6-bromobenzothiazole

A common synthetic route involves the reaction of 4-bromoaniline with potassium thiocyanate in the presence of bromine and acetic acid.[\[4\]](#)



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Caption: General workflow for the synthesis of 2-Amino-6-bromobenzothiazole.

Detailed Protocol:

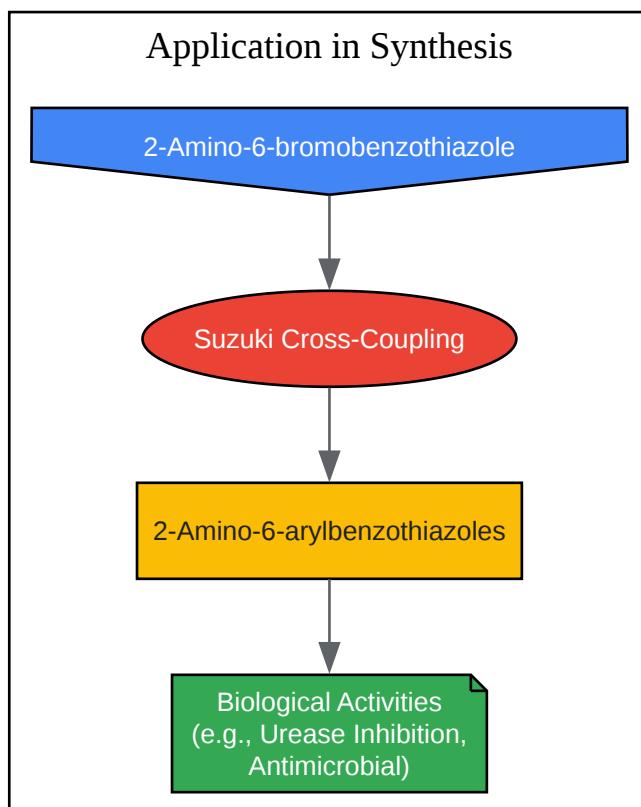
- A solution of 4-bromoaniline in acetic acid is prepared.[4]
- Potassium thiocyanate is added to the solution.[4]
- A solution of bromine in acetic acid is added dropwise to the mixture while stirring.[4]
- The reaction is stirred at room temperature for several hours and monitored by Thin Layer Chromatography (TLC).[4]
- Upon completion, the reaction mixture is poured into water.[4]
- The resulting precipitate is collected by filtration, washed with water, and then neutralized with a 10% sodium hydroxide solution.[4]
- The crude product is purified by recrystallization from ethanol to yield pure 2-Amino-6-bromobenzothiazole.[4]

Analytical Instrumentation

- NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[4][5]
- FTIR: Spectra are recorded using KBr pellets.[4]
- MS: Mass spectra are obtained using an electrospray ionization (ESI) source.[6]

Role in Drug Discovery and Development

2-Amino-6-bromobenzothiazole serves as a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. Its derivatives have been investigated for various biological activities.



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Caption: Role as a building block for biologically active molecules.

The bromine atom at the 6-position is particularly useful for introducing further diversity through cross-coupling reactions, such as the Suzuki coupling, to generate novel 2-amino-6-arylbenzothiazoles.^[7] These derivatives have shown promise as urease inhibitors and antioxidants.^[7] Furthermore, the benzothiazole core itself is a well-established pharmacophore found in compounds with antimicrobial, antitubercular, and antitumor activities.^[8]

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